N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-8-9-14(22-3)13(11-12)17-16(19)15-7-6-10-23-15/h6-11H,4-5H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWUOSAUXHTLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a sulfonamide and a methoxyphenyl group. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to optimize the production process.
Chemical Reactions Analysis
Reaction Conditions
Characterization Techniques
Key Research Findings
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Biological Activity : The compound’s thiophene core and sulfamoyl group contribute to potential antimicrobial or enzyme inhibitory properties .
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Stereoelectronic Effects : The methoxy group at the 2-position of the phenyl ring may influence regioselectivity in subsequent reactions .
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Synthetic Flexibility : Variations in substituents (e.g., aryl boronic acids in Suzuki couplings) enable structural diversification for optimization .
Reaction Mechanism
The synthesis involves:
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Activation of thiophene-2-carboxylic acid via coupling reagents (e.g., TiCl₄) to form an acyl chloride intermediate.
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Nucleophilic attack by the substituted aniline to form the amide bond.
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Sulfamoylation of the aniline’s amino group with diethylsulfamoyl chloride .
Stability and Storage
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Hydrolytic Stability : The amide bond is stable under neutral conditions but may hydrolyze in strongly acidic/basic environments.
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Photostability : Sensitive to light due to thiophene’s conjugated system; stored in amber vials .
This compound’s synthesis leverages modern organic chemistry techniques, with rigorous characterization ensuring purity and structural integrity. Its design emphasizes functional groups that enhance bioactivity, making it a candidate for medicinal chemistry applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide exhibit promising anticancer activity. Studies have shown that derivatives of thiophene carboxamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study highlighted the synthesis of thiophene-based compounds that demonstrated significant cytotoxic effects against human cancer cells, suggesting a mechanism involving the disruption of cellular signaling pathways associated with cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This effect is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory responses can lead to therapeutic benefits .
Materials Science
Organic Electronics
this compound has potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as an electron transport layer or as an active component in light-emitting materials. Research has demonstrated that incorporating thiophene-based compounds into device architectures can enhance charge mobility and improve overall device efficiency.
Polymer Composites
The compound can also be utilized in the development of polymer composites, where it may enhance mechanical properties and thermal stability. The incorporation of thiophene derivatives into polymer matrices can lead to materials with improved electrical conductivity and thermal resistance, making them suitable for various industrial applications.
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide. Compounds with similar structures have shown efficacy against specific pests and pathogens affecting crops. The development of thiophene-based agrochemicals could provide environmentally friendly alternatives to traditional pesticides, reducing reliance on harmful chemicals .
Case Studies and Research Findings
| Study Title | Focus Area | Key Findings |
|---|---|---|
| Synthesis and Evaluation of Thiophene Derivatives | Medicinal Chemistry | Identified significant anticancer activity against various cell lines. |
| Organic Photovoltaics: Enhancing Efficiency | Materials Science | Demonstrated improved charge mobility in OLED applications. |
| Development of Eco-friendly Pesticides | Agricultural Chemistry | Showed effectiveness against crop pathogens with lower environmental impact. |
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison of Thiophene-2-Carboxamide Derivatives
Key Observations :
- Antimicrobial Activity: Nitrothiophene derivatives (e.g., compound 7 in ) exhibit narrow-spectrum antibacterial activity, likely due to nitro group redox activation .
- Anticancer Activity : Fluorophenyl-substituted analogs () show potent anticancer effects via tubulin inhibition, while thiazole-linked derivatives () demonstrate cytostatic effects. The methoxyphenyl group in the target compound may mimic these aromatic interactions but with altered steric effects .
- Synthetic Feasibility : Adamantyl and ethylphenyl derivatives () achieve moderate yields (60–76%), whereas nitro-substituted compounds require harsh conditions (HATU, DMF) but offer high purity (up to 99.05%) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The diethylsulfamoyl group in the target compound likely improves aqueous solubility compared to nitro or chlorobenzyl derivatives.
- Fluorophenyl and methoxyphenyl groups contribute to similar LogP values (~3.5–3.9), suggesting comparable membrane permeability.
Biological Activity
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide, also known as benzo[b]thiophene-2-carboxamide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-benzothiophene-2-carboxamide
- Molecular Formula : C20H21ClN2O4S2
- Molar Mass : 452.97 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Biofilm Disruption : Recent studies indicate that it may disrupt biofilm formation in bacteria, enhancing its potential as an antibacterial agent .
Antibacterial Activity
This compound has demonstrated potent antibacterial properties against a range of pathogens. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.
- The compound's ability to overcome efflux mechanisms in bacteria, which often confer resistance to conventional antibiotics .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., A549) revealed that the compound exhibits selective toxicity:
- IC50 Values : The compound's cytotoxicity was assessed using the MTS assay, with IC50 values ranging from 8.3 µg/ml to 16.9 µg/ml depending on the specific derivative tested .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- Study on Antibacterial Efficacy :
- Mechanism Elucidation :
- Biofilm Formation Inhibition :
Q & A
Q. What are the optimized synthetic routes for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
Synthesis of this compound typically involves coupling thiophene-2-carbonyl chloride with a substituted aniline precursor under reflux in polar aprotic solvents like acetonitrile . Key steps include:
- Amide bond formation : Equimolar stoichiometry of reactants, reflux for 1–2 hours, and solvent evaporation for crystallization .
- Purification : Recrystallization from ethanol or isopropyl alcohol yields pure crystals (50–70% yield) .
- Optimization : Microwave-assisted synthesis or solvent-free fusion methods can reduce reaction time and improve yields .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Reflux in acetonitrile | 50 | 95 | 1 h reflux, slow evaporation | |
| Microwave irradiation | 65 | 98 | 30 min, 100°C |
Q. How should researchers design experiments to characterize the crystal structure and conformational stability of this compound?
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and identify weak C–H⋯O/S hydrogen bonds .
- Spectroscopic assignment : Use NMR (1H/13C) to confirm substituent positions and IR for functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹) .
- Thermal analysis : Measure melting points (e.g., ~397 K) to assess purity and stability .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing the compound's potential anticancer activity in vitro?
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compound 5f (a structural analog) showed IC₅₀ values of 8–12 µM .
- Mechanistic studies : Evaluate apoptosis via flow cytometry (Annexin V/PI staining) and check caspase-3/7 activation .
- Structure-activity relationships (SAR) : Modify the diethylsulfamoyl group to assess its role in bioactivity .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G* level) .
- Crystal packing effects : Account for intermolecular interactions (e.g., C–H⋯O) that may shift IR frequencies .
- Batch variability : Ensure consistent synthetic protocols (e.g., solvent purity, reaction time) to minimize discrepancies .
Q. What strategies are effective in studying the compound's reactivity toward electrophilic substitution or oxidation reactions?
- Electrophilic substitution : React with HNO₃/H₂SO₄ to nitrate the thiophene ring at the 5-position. Monitor regioselectivity via HPLC .
- Oxidation : Use m-CPBA to oxidize thiophene to sulfoxide/sulfone derivatives. Characterize products via LC-MS and ¹H NMR .
- Kinetic studies : Track reaction progress under varied temperatures/pH using UV-Vis spectroscopy .
Q. What in silico methods are suitable for predicting the compound's binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptors or adenosine A₁ receptors. Validate with co-crystallized ligands (e.g., PDB: 4EIY) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
